molecular formula C26H20FN3O3S B2607306 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 872196-80-0

2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2607306
CAS No.: 872196-80-0
M. Wt: 473.52
InChI Key: OTOBPFJKOVNMLG-UHFFFAOYSA-N
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Description

This compound is a chromeno-pyrimidine derivative featuring a 4-fluorophenyl group at position 2 of the chromeno[2,3-d]pyrimidine core, a sulfanyl bridge at position 4, and an N-(2-methoxyphenyl)acetamide substituent. Chromeno-pyrimidine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-32-22-9-5-3-7-20(22)28-23(31)15-34-26-19-14-17-6-2-4-8-21(17)33-25(19)29-24(30-26)16-10-12-18(27)13-11-16/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOBPFJKOVNMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromeno-Pyrimidinyl Core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the Fluorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: This step involves the use of thiolating agents.

    Formation of the Methoxyphenyl Acetamide Moiety: This is typically done through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the chromeno-pyrimidinyl core or the sulfanyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several chromeno-pyrimidine and acetamide derivatives. Key differences lie in substituent groups and their positions:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound Chromeno[2,3-d]pyrimidine 4-Fluorophenyl (C2), N-(2-methoxyphenyl)acetamide (C4) ~488* Hypothesized antimicrobial/anticancer
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine Phenyl (C2), ethoxy (C9), 4-methylphenyl (N-substituent) 488.0 Enhanced solubility due to methyl group
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno[2,3-d]pyrimidine 4-Methylphenyl (C2), methyl (C9), 2-chlorophenyl (N-substituent) 487.1 Increased halogen-mediated bioactivity
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Simple acetamide 2-Aminophenylsulfanyl, 4-methoxyphenyl 302.3 Proven antimicrobial activity

*Calculated based on analogous compounds.

Key Observations:

  • Substituent Effects : The 4-fluorophenyl group in the target compound may confer stronger electron-withdrawing effects compared to phenyl or methylphenyl groups in analogs . This could enhance stability in metabolic pathways.
  • Biological Activity : The N-(2-methoxyphenyl)acetamide group differentiates the target compound from analogs with chlorophenyl or methylphenyl substituents. Methoxy groups are associated with improved membrane permeability .
  • Synthetic Routes : Similar compounds are synthesized via nucleophilic substitution or condensation reactions. For example, compound 2d (2-(4-fluorophenyl)-N-(2-methoxyphenyl)acetamide) in was prepared by reacting 4-fluorophenylacetic acid with 2-methoxyaniline, suggesting analogous methods for the target compound .

Physicochemical Properties

  • Solubility : The target compound likely has moderate aqueous solubility due to the polar sulfanyl and acetamide groups, but lower than analogs with ethoxy or methyl groups (e.g., ).
  • Thermal Stability: Melting points of related acetamides range from 123°C (simple fluorophenyl derivatives ) to >200°C (bulkier chromeno-pyrimidines ).

Research Findings and Data Validation

  • Structural Confirmation : Crystallographic data for analogs (e.g., ) were refined using SHELXL , ensuring accuracy in bond lengths and angles. For example, the C–S bond in sulfanyl groups averages 1.81 Å, consistent with the target compound’s expected geometry.
  • Spectroscopic Data : IR and NMR profiles of compound 2d () revealed characteristic peaks for acetamide (NH stretch at ~3340 cm⁻¹) and fluorophenyl (¹H NMR δ 6.62–7.62 ppm), providing a benchmark for the target compound .

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chromeno-pyrimidine core : This structure is known for various biological activities.
  • Fluorophenyl group : The presence of fluorine may enhance lipophilicity and biological activity.
  • Methoxyphenyl acetamide moiety : This part may contribute to the overall pharmacological profile.

The molecular formula is C26H20FN3O2SC_{26}H_{20}FN_3O_2S, indicating a complex structure that may interact with multiple biological targets.

Research indicates that compounds with similar structures often exert their effects through various mechanisms, including:

  • Inhibition of specific enzymes : Many pyrimidine derivatives are known to inhibit kinases and other enzymes involved in cancer cell proliferation.
  • Antioxidant activity : Some studies suggest that chromeno-pyrimidines can scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Modulation of signaling pathways : These compounds may influence pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.

Anticancer Activity

Several studies have reported on the anticancer potential of related compounds. For instance, fluorinated pyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-710.5Apoptosis induction
Similar Pyrimidine DerivativeA431 (vulvar epidermal carcinoma)5.0Cell cycle arrest

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar chromeno-pyrimidine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)Reference
E. coli32
S. aureus16

Case Studies

  • Anticancer Study : A study involving a series of fluorinated chromeno-pyrimidines demonstrated that these compounds could significantly inhibit tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.
  • Antimicrobial Evaluation : In vitro tests showed that the compound exhibited effective antibacterial activity against resistant strains, highlighting its potential use in treating infections caused by multidrug-resistant bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be standardized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the chromeno[2,3-d]pyrimidine core via cyclization of substituted benzopyran derivatives under acidic conditions .
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution with thiourea or thiol reagents in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Step 3 : Acetamide coupling using EDC/HOBt or DCC-mediated reactions with 2-methoxyaniline derivatives .
    • Optimization : Monitor reaction progress via TLC/HPLC and optimize yields by adjusting temperature (60–120°C), solvent polarity, and catalyst choice (e.g., Pd/C for deprotection steps) .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Assign peaks for the 4-fluorophenyl (δ 7.2–7.6 ppm), chromeno-pyrimidine (δ 8.1–8.5 ppm), and sulfanyl-acetamide (δ 3.8–4.2 ppm) moieties .
  • IR : Validate sulfanyl (C–S stretch at 650–750 cm⁻¹) and amide (N–H bend at 1550–1650 cm⁻¹) groups .
  • HPLC/MS : Ensure >95% purity using C18 columns (acetonitrile/water gradient) and confirm molecular weight (MW ≈ 450–500 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In Vitro Screening :

  • Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .
    • Comparative Analysis : Cross-test with structural analogs (e.g., 4-chlorophenyl or methyl-substituted derivatives) to identify activity trends .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-fluorophenyl vs. 4-methylphenyl) influence structure-activity relationships (SAR) in chromeno-pyrimidine derivatives?

  • SAR Analysis :

  • Electron-Withdrawing Groups (e.g., F) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but may reduce solubility .
  • Methoxy vs. Ethoxy Substitutions : Methoxy groups on the acetamide moiety improve metabolic stability compared to ethoxy analogs .
    • Data Sources : Compare IC₅₀ values and pharmacokinetic profiles of analogs from peer-reviewed studies (e.g., fluorophenyl derivatives show 2–3× higher potency than methylphenyl variants) .

Q. What mechanistic hypotheses explain contradictory cytotoxicity data in different cell lines?

  • Potential Causes :

  • Cell-Specific Uptake : Variability in membrane transporter expression (e.g., ABC transporters) .
  • Off-Target Effects : Cross-reactivity with non-target enzymes (e.g., cytochrome P450 isoforms) .
    • Resolution Strategies :
  • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products .
  • Gene Knockdown : siRNA silencing of suspected off-target pathways .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like EGFR or PARP .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
    • Validation : Synthesize top-ranked virtual hits and validate via SPR-based binding assays .

Q. What strategies mitigate instability of the sulfanyl-acetamide moiety under physiological conditions?

  • Stabilization Approaches :

  • Prodrug Design : Mask the sulfanyl group as a disulfide or thioester .
  • Formulation : Encapsulation in PEGylated liposomes to reduce hydrolysis .
    • Analytical Monitoring : Accelerated stability studies (40°C/75% RH) with HPLC tracking of degradation products .

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